molecular formula C6H7BrN2 B127229 6-Bromo-4-methylpyridin-3-amine CAS No. 156118-16-0

6-Bromo-4-methylpyridin-3-amine

Cat. No. B127229
M. Wt: 187.04 g/mol
InChI Key: MVDBPMJQCXZKRB-UHFFFAOYSA-N
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Patent
US09440929B2

Procedure details

A mixture of NH4Cl (14.9 mmol) and iron powder (18.4 mmol) in H2O (5 mL) was stirred at 90° C. 2-bromo-4-methyl-5-nitropyridine (2.3 mmol) was added in portions. The mixture was stirred at 90° C. for 1 h and 15 min. The reaction was stopped and extracted with EtOAc. The organic layer was dried (Na2SO4) and concentrated to yield the desired product.
Name
Quantity
14.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
18.4 mmol
Type
catalyst
Reaction Step One
Quantity
2.3 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH4+].[Cl-].[Br:3][C:4]1[CH:9]=[C:8]([CH3:10])[C:7]([N+:11]([O-])=O)=[CH:6][N:5]=1>O.[Fe]>[Br:3][C:4]1[N:5]=[CH:6][C:7]([NH2:11])=[C:8]([CH3:10])[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
14.9 mmol
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
18.4 mmol
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
2.3 mmol
Type
reactant
Smiles
BrC1=NC=C(C(=C1)C)[N+](=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 90° C. for 1 h and 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=N1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.